molecular formula C12H16Br2O B13490296 1-Bromo-2-(2-bromo-1-(tert-butoxy)ethyl)benzene

1-Bromo-2-(2-bromo-1-(tert-butoxy)ethyl)benzene

Cat. No.: B13490296
M. Wt: 336.06 g/mol
InChI Key: RZTNSYZTOOOCQP-UHFFFAOYSA-N
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Description

1-Bromo-2-(2-bromo-1-(tert-butoxy)ethyl)benzene is an organic compound with the molecular formula C12H16Br2O. It is a derivative of benzene, featuring two bromine atoms and a tert-butoxy group attached to the benzene ring. This compound is of interest in organic synthesis and various chemical research applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-2-(2-bromo-1-(tert-butoxy)ethyl)benzene typically involves the bromination of a suitable precursor. One common method is the bromination of 2-(tert-butoxy)ethylbenzene using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or carbon tetrachloride, under controlled temperature conditions to ensure selective bromination.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-(2-bromo-1-(tert-butoxy)ethyl)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or alkoxides, under appropriate conditions.

    Elimination Reactions: The compound can undergo elimination reactions to form alkenes, especially under basic conditions.

    Oxidation and Reduction: The tert-butoxy group can be oxidized or reduced, depending on the reagents used.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Elimination: Strong bases like sodium hydride (NaH) or potassium tert-butoxide in solvents like tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Products depend on the nucleophile used, such as 2-(tert-butoxy)ethylbenzene derivatives.

    Elimination: Formation of alkenes like 2-(tert-butoxy)styrene.

    Oxidation: Formation of corresponding alcohols or ketones.

Scientific Research Applications

1-Bromo-2-(2-bromo-1-(tert-butoxy)ethyl)benzene has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential precursor for the synthesis of pharmaceutical compounds.

    Material Science: Used in the preparation of polymers and advanced materials with specific properties.

    Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

Mechanism of Action

The mechanism of action of 1-Bromo-2-(2-bromo-1-(tert-butoxy)ethyl)benzene in chemical reactions involves the reactivity of the bromine atoms and the tert-butoxy group. The bromine atoms can participate in electrophilic substitution reactions, while the tert-butoxy group can stabilize intermediates through electron donation. The molecular targets and pathways depend on the specific reactions and conditions used.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-2-(tert-butoxy)benzene: Lacks the additional bromine atom on the ethyl group.

    2-Bromo-1-(tert-butoxy)ethylbenzene: Similar structure but different substitution pattern.

    1-Bromo-2-(2-methoxyethyl)benzene: Contains a methoxy group instead of a tert-butoxy group.

Uniqueness

1-Bromo-2-(2-bromo-1-(tert-butoxy)ethyl)benzene is unique due to the presence of both bromine atoms and the tert-butoxy group, which confer distinct reactivity and stability. This makes it a valuable intermediate in various synthetic applications and research studies.

Properties

Molecular Formula

C12H16Br2O

Molecular Weight

336.06 g/mol

IUPAC Name

1-bromo-2-[2-bromo-1-[(2-methylpropan-2-yl)oxy]ethyl]benzene

InChI

InChI=1S/C12H16Br2O/c1-12(2,3)15-11(8-13)9-6-4-5-7-10(9)14/h4-7,11H,8H2,1-3H3

InChI Key

RZTNSYZTOOOCQP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(CBr)C1=CC=CC=C1Br

Origin of Product

United States

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